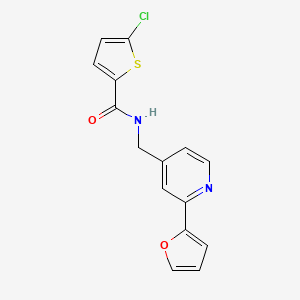

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Description

5-Chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a pyridin-4-ylmethyl moiety, which is further substituted at the pyridine’s position 2 with a furan-2-yl group. This structure combines aromatic and heteroaromatic systems (thiophene, pyridine, furan), conferring unique electronic and steric properties.

Properties

IUPAC Name |

5-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-9-10-5-6-17-11(8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWXVAWAMAHIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Thiophene Ring Formation: The thiophene ring is formed through cyclization reactions involving sulfur-containing reagents.

Final Coupling and Chlorination: The final step involves coupling the pyridine-furan intermediate with the thiophene ring, followed by chlorination to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or other functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Rivaroxaban (BAY-59-7939)

- Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .

- Key Differences: Rivaroxaban contains a chiral oxazolidinone ring with a morpholinone-linked phenyl group, whereas the target compound replaces this with a pyridinylmethyl-furan system. The morpholinone group in Rivaroxaban enhances binding to Factor Xa’s S4 pocket, critical for anticoagulant activity .

- Pharmacological Impact :

Segartoxaban

- Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide .

- Key Differences: Segartoxaban incorporates a sulfonamide and pyrrolidinone group, diverging from the pyridine-furan system.

- Pharmacological Impact :

Thiophene Carboxamide Derivatives with Heterocyclic Modifications

Compound D054-0488 ()

- Structure : 5-Chloro-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide.

- Key Differences :

- A pyrimidine ring replaces the pyridine, and a tetrahydrobenzothiophene system is present.

5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS 2034232-31-8)

Stereochemical and Impurity Considerations

Rivaroxaban Racemic Mixture (Impurity RVX Racemic)

- Structure : Racemic form of Rivaroxaban .

- Key Difference : Lack of enantiomeric purity.

- Impact : The (S)-enantiomer of Rivaroxaban is 100-fold more active than the (R)-form, underscoring the importance of stereochemistry in potency . The target compound’s stereochemical configuration (if chiral) remains unclarified but could significantly influence activity.

Dichloro Impurity (Impurity H)

- Structure: (S)-4,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide .

- Impact : Additional chlorine reduces solubility and may increase toxicity, highlighting the sensitivity of thiophene carboxamides to halogenation patterns .

Comparative Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.